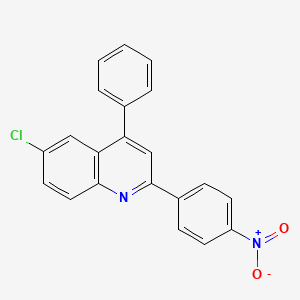

6-Chloro-2-(4-nitrophenyl)-4-phenylquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to “6-Chloro-2-(4-nitrophenyl)-4-phenylquinoline” has been discussed in several papers . For example, a series of 2-anilinopyrimidines, including novel derivatives, has been obtained from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions .

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

6-Cl-4-NPQ is a heterocyclic compound with potential therapeutic applications. Researchers have explored its role as a kinase inhibitor , targeting specific signaling pathways involved in diseases such as cancer. By inhibiting kinases, it may interfere with cell proliferation and tumor growth .

Antimicrobial Activity

Studies have investigated the antimicrobial properties of 6-Cl-4-NPQ. It shows promise as an antibacterial and antifungal agent. Its unique structure may disrupt microbial membranes or interfere with essential cellular processes .

Photophysical Properties and Sensing Applications

The compound’s aromatic structure contributes to its intriguing photophysical properties. Researchers have explored its use as a fluorescent probe for detecting specific analytes or monitoring cellular processes. Its emission properties make it suitable for bioimaging and sensing applications .

Materials Science and Organic Electronics

6-Cl-4-NPQ has been investigated for its role in organic electronics. As a π-conjugated system , it can serve as a building block for organic semiconductors. Researchers have explored its incorporation into organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs) .

Photodynamic Therapy (PDT)

The compound’s photophysical properties also make it relevant in photodynamic therapy . When exposed to light, it generates reactive oxygen species (ROS) that can selectively damage cancer cells. Researchers are exploring its potential as a photosensitizer in PDT .

Agrochemicals and Plant Growth Regulators

Indole derivatives, including 6-Cl-4-NPQ, play a role in plant biology. For instance, indole-3-acetic acid (IAA) , a related compound, acts as a plant hormone. While not directly studied for this purpose, 6-Cl-4-NPQ’s structural similarity to IAA suggests potential applications in agrochemicals or as a plant growth regulator .

Safety and Hazards

Propriétés

IUPAC Name |

6-chloro-2-(4-nitrophenyl)-4-phenylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13ClN2O2/c22-16-8-11-20-19(12-16)18(14-4-2-1-3-5-14)13-21(23-20)15-6-9-17(10-7-15)24(25)26/h1-13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUFMGHDTMMZKPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-(4-nitrophenyl)-4-phenylquinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2805036.png)

![4-{2-amino-1-[4-(propan-2-yl)benzenesulfonyl]ethyl}-N,N-dimethylaniline](/img/structure/B2805037.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxybenzyl)propanamide](/img/structure/B2805056.png)

![7-[(2-furylmethyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2805057.png)

![[(Z)-[5-methyl-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 3-methylbutanoate](/img/structure/B2805059.png)